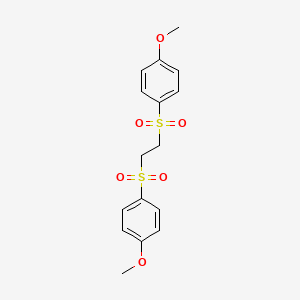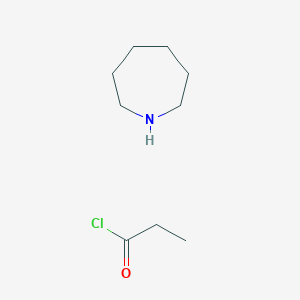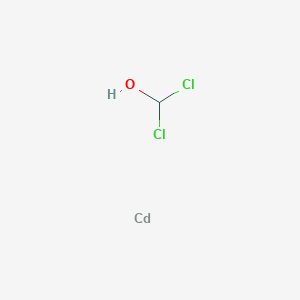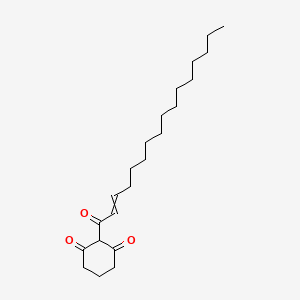![molecular formula C10H6F6N4O B14302425 Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 112608-25-0](/img/structure/B14302425.png)
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a complex organic compound characterized by the presence of an azido group and multiple trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of benzamide with azido and trifluoromethyl-containing reagents. One common method involves the reaction of benzamide with trifluoroacetimidoyl chlorides in the presence of a base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitrobenzamide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling applications. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
- Benzamide, N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]-
Uniqueness
Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioconjugation. The multiple trifluoromethyl groups also contribute to its unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
112608-25-0 |
|---|---|
Fórmula molecular |
C10H6F6N4O |
Peso molecular |
312.17 g/mol |
Nombre IUPAC |
N-(2-azido-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H6F6N4O/c11-9(12,13)8(19-20-17,10(14,15)16)18-7(21)6-4-2-1-3-5-6/h1-5H,(H,18,21) |
Clave InChI |
YEEKJOKTGIDXDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)




![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)

![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)



